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molecular formula C9H9FO2 B1585850 Methyl 2-(4-fluorophenyl)acetate CAS No. 34837-84-8

Methyl 2-(4-fluorophenyl)acetate

Cat. No. B1585850
M. Wt: 168.16 g/mol
InChI Key: AJPPKGMEHMXPMC-UHFFFAOYSA-N
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Patent
US06307047B1

Procedure details

A catalytic amount (0.5 mL) of concentrated sulfuric acid was added to a solution of 4-fluorophenylacetic acid (30.8 g, 0.20 mol) in 500 mL of methanol. The solution was stirred at reflux for 4 hours. The volatile materials were removed under reduced pressure to furnish a colorless oil which was dissolved in ether/ethyl acetate and washed with 2 N aqueous Na2CO3, brine, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide an oil which was dried overnight under high vacuum (yield: 33.6 g; 95%). 1H NMR (300 MHz, CDCl3) δ 3.59 (s, 2H), 3.65 (s, 3H), 7.01 (t, J=9 Hz, 2H), 7.20-7.28 (m, 2H). MS (DCI/NH3) m/z 186 (M+NH4)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1.[CH3:17]O>CCOCC.C(OCC)(=O)C>[F:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatile materials were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish a colorless oil which
WASH
Type
WASH
Details
washed with 2 N aqueous Na2CO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide an oil which
CUSTOM
Type
CUSTOM
Details
was dried overnight under high vacuum (yield: 33.6 g; 95%)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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